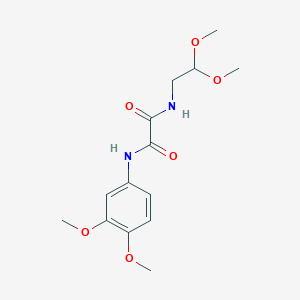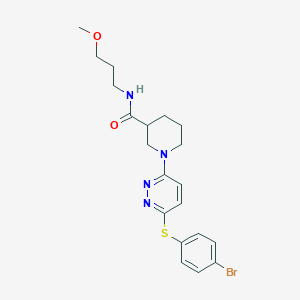
1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H25BrN4O2S and its molecular weight is 465.41. The purity is usually 95%.
BenchChem offers high-quality 1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties and Activities
Analgesic and Antiparkinsonian Activities : Compounds similar to the queried chemical, particularly those with substituted pyridine derivatives, have been investigated for their analgesic and antiparkinsonian activities. These compounds, which include various pyridine derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, have shown promising results comparable to standard drugs like Valdecoxib and Benzatropine (Amr, Maigali, & Abdulla, 2008) (Amr, Maigali, & Abdulla, 2009).
Antiviral Drug Discovery : Related compounds have been explored in antiviral drug discovery. This research has involved studying various compounds, including those with structural similarities to the chemical , for their potential in treating viral infections (De Clercq, 2009) (De Clercq, 2009) (De Clercq, 2010).
Antimicrobial Activity : Similar chemical structures have been synthesized and evaluated for their antimicrobial properties. For instance, compounds like ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate and their derivatives have shown promising results in combating microbial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer Activity : Pyridine derivatives, closely related to the queried compound, have been investigated for their potential anticancer properties. For example, piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been evaluated, showing significant activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Insecticidal Activity : Pyridine derivatives, which are structurally related to the compound , have also been studied for their insecticidal properties. These studies include the synthesis and evaluation of various pyridine derivatives against agricultural pests, showing substantial insecticidal potential (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anticonvulsant Properties : Research into the structural and electronic properties of compounds similar to the queried chemical has provided insights into their potential anticonvulsant effects. This includes studies on substituted pyridazines, triazines, and pyrimidines, which are key to understanding the efficacy of these compounds as anticonvulsants (Georges, Vercauteren, Evrard, & Durant, 1989).
Propriétés
IUPAC Name |
1-[6-(4-bromophenyl)sulfanylpyridazin-3-yl]-N-(3-methoxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2S/c1-27-13-3-11-22-20(26)15-4-2-12-25(14-15)18-9-10-19(24-23-18)28-17-7-5-16(21)6-8-17/h5-10,15H,2-4,11-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGHRNVSPSHUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCN(C1)C2=NN=C(C=C2)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)
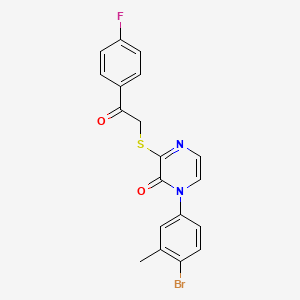
![Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)
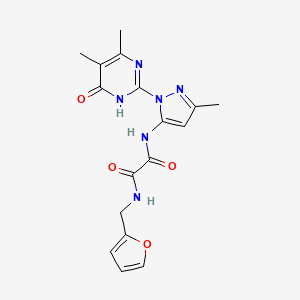
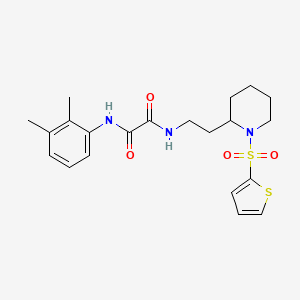
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)
![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)

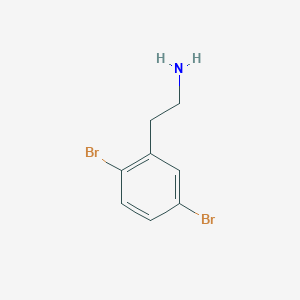
![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)
![3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697122.png)
